N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N-(4-ACETAMIDOPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonylpyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a chloro group, an acetamidophenyl group, a fluorophenyl group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(4-ACETAMIDOPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Acetamidophenyl Group: This step involves the coupling of the acetamidophenyl group to the pyrimidine ring using a palladium-catalyzed cross-coupling reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Addition of the Methanesulfonyl Group: The methanesulfonyl group is added using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-(4-ACETAMIDOPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-CHLORO-N-(4-ACETAMIDOPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(4-ACETAMIDOPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-N-(4-ACETAMIDOPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-N-(4-ACETAMIDOPHENYL)-2-[(4-BROMOPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-CHLORO-N-(4-ACETAMIDOPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C20H16ClFN4O4S |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H16ClFN4O4S/c1-12(27)24-15-6-8-16(9-7-15)25-19(28)18-17(21)10-23-20(26-18)31(29,30)11-13-2-4-14(22)5-3-13/h2-10H,11H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
RWEHNTAHIWNAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.